REACTION_SMILES
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[CH2:13]1[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]1.[CH3:19][CH2:20][OH:21].[Cl:1][c:2]1[c:3]([C:4]#[N:5])[cH:6][c:7]([N+:10](=[O:11])[O-:12])[cH:8][cH:9]1>>[c:2]1([N:16]2[CH2:15][CH2:14][CH2:13][CH2:18][CH2:17]2)[c:3]([C:4]#[N:5])[cH:6][c:7]([N+:10](=[O:11])[O-:12])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cc([N+](=O)[O-])ccc1Cl
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Name
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Type
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product
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Smiles
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N#Cc1cc([N+](=O)[O-])ccc1N1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |